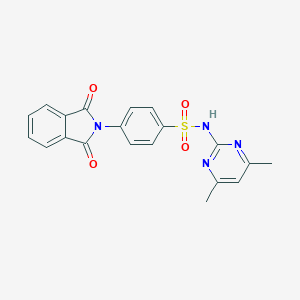

![molecular formula C35H28BrN3O B406717 4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine CAS No. 332020-04-9](/img/structure/B406717.png)

4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

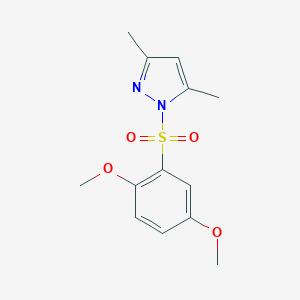

The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including two quinoline rings and a morpholine ring . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Morpholine is a common organic solvent and also used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic morpholine ring . The exact structure would depend on the positions of the various substituents on the rings.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. Quinolines, for example, are known to participate in a wide range of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and various types of coupling reactions .

Applications De Recherche Scientifique

Morpholine Derivatives in Scientific Research

Morpholine and its derivatives are explored for their broad spectrum of pharmacological profiles. Studies highlight their significance in developing compounds with diverse pharmacological activities, including potential therapeutic roles due to their unique chemical structure (M. Asif & M. Imran, 2019). The inclusion of a morpholine moiety in pharmaceutical compounds can enhance their efficacy and specificity, making them valuable in drug development processes for treating various health conditions.

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine are EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior, particularly a reduction in cell growth and proliferation.

Biochemical Pathways

The affected pathways are those involving EGFR and HER2. These pathways are critical for cell growth and proliferation. When the activity of these proteins is inhibited, it leads to a disruption in these pathways, potentially leading to a decrease in the growth and proliferation of cells .

Result of Action

The molecular and cellular effects of the compound’s action would be a reduction in the activity of EGFR and HER2, leading to a disruption in the cell signaling pathways they are involved in . This could result in a decrease in cell growth and proliferation.

Propriétés

IUPAC Name |

4-[6-bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28BrN3O/c1-23-12-14-30-28(20-23)27(24-8-4-2-5-9-24)22-32(37-30)34-33(25-10-6-3-7-11-25)29-21-26(36)13-15-31(29)38-35(34)39-16-18-40-19-17-39/h2-15,20-22H,16-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKYOCQVOYRWGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

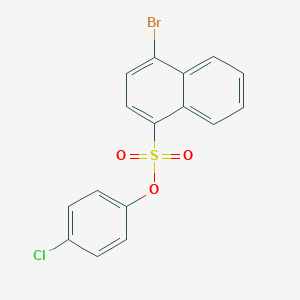

![6'-Bromo-2',6-dichloro-2,3'-bis[4-phenylquinoline]](/img/structure/B406636.png)

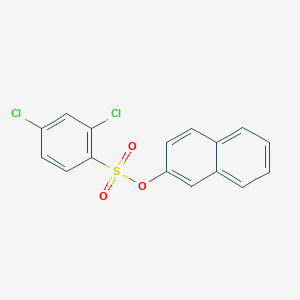

![6-bromo-3-[4-(4-methylphenyl)quinolin-2-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B406640.png)

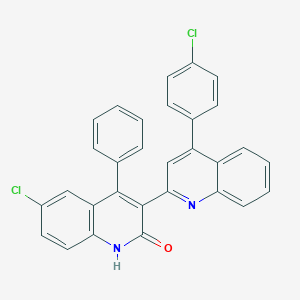

![N-(2-methoxyphenyl)-2',3-bis[6-bromo-4-phenylquinoline]-2-amine](/img/structure/B406643.png)

![6-Bromo-6'-methyl-2-(1-piperidinyl)-2',3-bi[4-phenylquinoline]](/img/structure/B406644.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-phthalamic acid](/img/structure/B406646.png)

![6-chloro-3-[4-(4-methylphenyl)quinolin-2-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B406652.png)